![molecular formula C6H12ClN5O B3048716 4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol hydrochloride CAS No. 1803589-30-1](/img/structure/B3048716.png)
4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol hydrochloride
Overview
Description
Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found use in various fields such as pharmaceuticals . Piperidines, on the other hand, are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are a key part of many pharmaceutical and natural products .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Piperidines can be synthesized through several methods, including the reduction of pyridines .Molecular Structure Analysis
Tetrazoles are a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . Piperidines, on the other hand, are six-membered rings with one nitrogen atom .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazoles are generally crystalline and odorless . They show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .Scientific Research Applications
Energetic Materials
Detonation Properties: Researchers have studied its detonation properties, including gas volume after detonation at standard temperature and pressure. The high gas volume (767.0 dm³/kg) indicates its potential as a novel type of blunt energetic material .
Metal-Free Detonating Substances
Due to its superior thermally robust properties, this compound has been explored as a metal-free detonating substance. Its insensitivity and promising performance make it an attractive candidate for applications in this area .
Coordination Chemistry
The compound’s unique structure, which combines a piperidine ring with a tetrazole moiety, has drawn interest in coordination chemistry. Researchers have synthesized strontium(II) complexes containing this ligand. Further investigations explore their luminescent properties and potential applications in materials science .
Mechanism of Action
Mode of Action
Tetrazole compounds are generally known for their ability to act as bioisosteres for carboxylate groups, which could suggest potential interactions with proteins or enzymes that have carboxylate-binding sites .
Biochemical Pathways
Tetrazole compounds are often involved in a wide range of biochemical processes due to their structural similarity to carboxylate groups .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2H-tetrazol-5-yl)piperidin-4-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.ClH/c12-6(1-3-7-4-2-6)5-8-10-11-9-5;/h7,12H,1-4H2,(H,8,9,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQOHGXGLHMTLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=NNN=N2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol hydrochloride | |
CAS RN |
1803589-30-1 | |
Record name | 4-Piperidinol, 4-(2H-tetrazol-5-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803589-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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